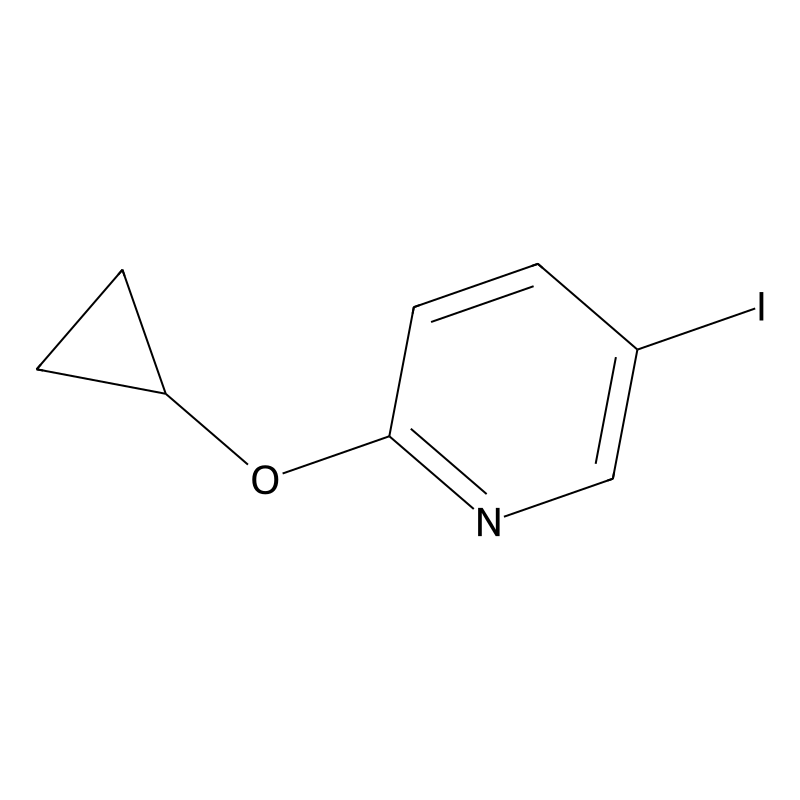

2-Cyclopropoxy-5-iodopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Cyclopropoxy-5-iodopyridine is an organic compound characterized by a pyridine ring substituted with a cyclopropoxy group at the second position and an iodine atom at the fifth position. Its molecular formula is , and it has a molecular weight of approximately 233.06 g/mol. The unique structure of this compound imparts specific chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis.

- Substitution Reactions: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. This allows for the synthesis of a variety of derivatives.

- Oxidation and Reduction Reactions: The cyclopropoxy group can potentially be oxidized to yield other functional groups, while reduction reactions may convert iodine to hydrogen.

- Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds with other organic moieties.

Common reagents for these reactions include sodium azide for substitution, potassium permanganate for oxidation, and palladium catalysts for coupling reactions.

The synthesis of 2-Cyclopropoxy-5-iodopyridine typically involves several steps:

- Formation of the Pyridine Ring: Starting from commercially available pyridine derivatives.

- Introduction of the Cyclopropoxy Group: This can be achieved through nucleophilic substitution or other methods that allow for cyclopropyl group incorporation.

- Iodination: The introduction of iodine at the fifth position can be performed using iodine or iodinating agents like potassium iodide in the presence of oxidizing agents.

These synthetic routes may vary based on the availability of starting materials and desired yields.

2-Cyclopropoxy-5-iodopyridine finds applications in various fields:

- Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.

- Material Science: Its unique properties may be exploited in developing new materials or coatings.

- Organic Synthesis: It acts as a versatile building block for constructing complex organic molecules.

Interaction studies involving 2-Cyclopropoxy-5-iodopyridine could focus on its reactivity with biological targets or other chemical entities. Such studies are crucial for understanding its potential therapeutic effects or toxicological profiles. Investigating its binding affinity with enzymes or receptors can provide insights into its utility as a drug candidate.

Several compounds share structural similarities with 2-Cyclopropoxy-5-iodopyridine. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Cyclopropyl-5-iodopyridine | Cyclopropyl group at position 2 | Lacks the cyclopropoxy moiety; different reactivity |

| 2-Fluoro-5-iodopyridine | Fluorine at position 2 | Different halogen; alters electronic properties |

| 2-Cyclohexyl-5-iodopyridine | Cyclohexyl group at position 2 | Larger ring structure; affects steric hindrance |

| 2-Methoxy-5-iodopyridine | Methoxy group at position 2 | Ether functionality; different reactivity profile |

The presence of the cyclopropoxy group in 2-Cyclopropoxy-5-iodopyridine distinguishes it from these analogs, potentially influencing its reactivity and biological interactions uniquely compared to other halogenated pyridines.